2,6-Dimethylaniline-d6

Descripción general

Descripción

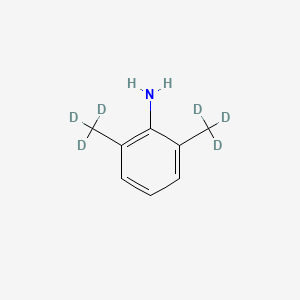

2,6-Dimethylaniline-d6, also known as 2,6-xylidine-d6, is a deuterated form of 2,6-dimethylaniline. It is an aromatic primary amine with two methyl groups substituted at the 2- and 6-positions on the benzene ring. This compound is often used as a starting material in the synthesis of various pharmaceuticals, pesticides, dyes, and other industrial chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylaniline-d6 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of deuterium gas .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylaniline-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Nitro compounds, quinones.

Reduction: Amines, reduced derivatives.

Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Aplicaciones Científicas De Investigación

Overview

2,6-Dimethylaniline-d6 is a deuterated derivative of 2,6-dimethylaniline, a compound widely used in various industrial applications. The introduction of deuterium (d6) enhances its utility in research, particularly in studies involving isotopic labeling. This article explores the scientific research applications of this compound, highlighting its role in chemical synthesis, analytical chemistry, and toxicological studies.

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be utilized to produce bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN) through reactions with 1-naphthaldehyde. This compound further reacts with maleic anhydride to yield bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN), which has applications in polymer chemistry and materials science .

Formation of Rhodium Complexes

The compound can also react with n-butyllithium to form lithium 2,6-dimethylanilide. This lithium derivative is crucial for synthesizing various rhodium(II) anilide complexes, which are used in catalysis and organic transformations .

Analytical Chemistry

Isotopic Labeling for Mass Spectrometry

The deuterated form of 2,6-dimethylaniline is particularly valuable in mass spectrometry. The presence of deuterium allows for enhanced resolution and specificity in detecting and quantifying compounds in complex mixtures. It aids in understanding metabolic pathways and the fate of drugs within biological systems .

Toxicological Studies

In toxicological research, this compound is employed to trace the metabolism of related compounds. Studies have shown that it can act as a metabolite for anesthetics like lidocaine. Understanding its metabolic pathways helps assess the safety and efficacy of pharmaceutical agents .

Toxicological Insights

Carcinogenic Potential

Research indicates that 2,6-dimethylaniline exhibits carcinogenic properties in animal models. Long-term studies have demonstrated significant increases in tumor incidences among rats exposed to this compound. Such findings underscore the importance of using isotopically labeled compounds like this compound to study the mechanisms of toxicity without introducing confounding variables associated with non-labeled compounds .

Case Study 1: Metabolic Activation

A study investigated the metabolic activation of 2,6-xylidine (a related compound) in rats. It was found that deuterated analogs could provide insights into how structural variations affect metabolism and toxicity. The results indicated that deuterated compounds might exhibit different metabolic pathways compared to their non-deuterated counterparts .

Case Study 2: Environmental Degradation

Another study focused on the degradation kinetics of 2,6-dimethylaniline by hydroxyl radicals using Fenton's reaction. The use of deuterated forms allowed researchers to track reaction intermediates more effectively and understand environmental persistence and degradation pathways .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for producing complex organic molecules like BADN and BMDN |

| Catalysis | Formation of rhodium(II) anilide complexes for catalytic applications |

| Analytical Chemistry | Enhances mass spectrometry analysis through isotopic labeling |

| Toxicology | Investigates metabolic pathways and carcinogenic potential |

| Environmental Science | Studies degradation kinetics and environmental impact |

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylaniline-d6 involves its interaction with various molecular targets. In the case of its use in anesthetics, it acts on sodium channels in nerve cells, blocking the transmission of pain signals. The deuterated form is used to study the metabolic pathways and the effects of isotopic substitution on the pharmacokinetics and pharmacodynamics of the compound .

Comparación Con Compuestos Similares

2,6-Dimethylaniline-d6 is similar to other dimethylaniline derivatives, such as:

- 2,4-Dimethylaniline

- 3,5-Dimethylaniline

- 2,5-Dimethylaniline

Uniqueness: The uniqueness of this compound lies in its deuterated form, which makes it valuable for isotopic labeling studies. This allows researchers to trace the metabolic pathways and study the effects of isotopic substitution on chemical reactions and biological processes .

Actividad Biológica

2,6-Dimethylaniline-d6 (also known as 2,6-xylidine-d6) is a deuterated derivative of 2,6-dimethylaniline, an aromatic amine widely used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. This article explores its biological activity, including metabolism, toxicity, mutagenicity, and potential carcinogenic effects.

- Chemical Formula : C₈H₁₁N (d6 variant includes deuterium)

- CAS Number : 919785-81-2

- Molecular Weight : 135.23 g/mol

Metabolism and Biotransformation

This compound undergoes biotransformation in humans and animals, primarily through metabolic pathways associated with local anesthetics like lidocaine. Key findings include:

- Absorption : Studies in male Wistar rats indicate rapid absorption of 2,6-dimethylaniline from the intestine, with a half-time of approximately 14.4 minutes after administration .

- Metabolites : Major urinary metabolites identified include 4-hydroxy-2,6-dimethylaniline and 3-methyl-2-aminobenzoic acid. The unchanged compound is detectable only after acidic hydrolysis of urine .

Toxicological Effects

The toxicological profile of this compound has been evaluated through various studies:

- Hematological Effects : In animal models, exposure to high doses (up to 10,000 ppm) resulted in significant weight retardation and anemia . Decreased body weight and liver enlargement were also observed in Fischer 344 rats administered daily doses of up to 310 mg/kg for extended periods .

| Study Type | Dose | Observed Effects |

|---|---|---|

| Rats (Osborne-Mendel) | 10,000 ppm | Weight retardation, anemia |

| Rats (Fischer 344) | 310 mg/kg/day | Liver enlargement, decreased body weight |

- Methemoglobinemia : Aromatic amines like 2,6-dimethylaniline can induce methemoglobinemia. In studies involving cats and rats, methemoglobin levels were significantly elevated following administration .

Mutagenicity and Carcinogenic Potential

Research on the mutagenic potential of this compound has yielded varied results:

- Ames Test : The compound was not found to be mutagenic in the Ames test with or without metabolic activation from Aroclor-induced rat liver . However, it did induce mutations in mouse lymphoma cells and caused sister chromatid exchanges in Chinese hamster ovary cells .

- Carcinogenic Classification : The International Agency for Research on Cancer (IARC) classifies 2,6-dimethylaniline as a possible human carcinogen (Group 2B), indicating that while there is some evidence of carcinogenicity in animals, definitive evidence in humans is lacking .

Case Studies

Several case studies highlight the biological activity and potential health impacts of exposure to 2,6-dimethylaniline:

- Occupational Exposure : Workers exposed to this compound during its use in dye production reported elevated levels of hemoglobin adducts, suggesting significant metabolic conversion to reactive intermediates .

- Clinical Observations : Patients receiving lidocaine treatment exhibited increased levels of N-hydroxy-2,6-dimethylaniline metabolites in their urine . This underscores the compound's relevance in clinical settings.

Propiedades

IUPAC Name |

2,6-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661935 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-81-2 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.